Dinosterol

Marine biogeochemistry Biomarker preservation Zooplankton feeding ecology

Procure Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) for unambiguous dinoflagellate source tracking. Unlike cholesterol or brassicasterol surrogates, its unique side-chain methylation ensures source specificity and diagenetic stability, preventing interpretive errors in sedimentary and petroleum biomarker studies. Its resistance to grazing assimilation ensures reliable paleoproductivity signals.

Molecular Formula C30H52O
Molecular Weight 428.7 g/mol
CAS No. 58670-63-6
Cat. No. B1230970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinosterol
CAS58670-63-6
Synonymsdinosterol
Molecular FormulaC30H52O
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C
InChIInChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1
InChIKeyLPFIPZJIWTZLEY-DAABMGJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinosterol (CAS 58670-63-6) — Overview and Chemotaxonomic Significance for Research Procurement


Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 4α-methyl sterol that serves as the principal membrane sterol in numerous dinoflagellate species and is rarely found in other classes of protists or algae [1]. First isolated and structurally characterized from the toxic dinoflagellate Gonyaulax tamarensis, dinosterol possesses a unique side-chain methylation pattern that distinguishes it from common 4-desmethyl sterols such as cholesterol, sitosterol, and brassicasterol [2]. Its exceptional source specificity and diagenetic stability have established dinosterol as an unambiguous lipid biomarker for dinoflagellate-derived organic matter in marine and lacustrine sediments, seawater, and petroleum source rocks [3].

Dinosterol (CAS 58670-63-6) — Why Generic Sterol Substitution Fails in Critical Analytical Workflows


The substitution of dinosterol with structurally similar 4α-methyl sterols or more abundant 4-desmethyl sterols (e.g., cholesterol, brassicasterol) introduces substantial analytical and interpretive errors in biomarker-based research. Dinosterol exhibits profoundly different environmental persistence and metabolic fate compared to common sterols; for instance, it resists assimilation and microbial degradation during zooplankton grazing and sedimentation, whereas cholesterol is rapidly metabolized and assimilated [1]. Furthermore, dinosterol co-elutes with plant-derived pentacyclic triterpenoid alcohols and other 4α-methyl sterols under standard GC conditions, necessitating specialized HPLC-MS purification protocols for accurate quantification and isotopic analysis [2]. The absence of these differential stability and chromatographic properties in generic sterols renders them unsuitable surrogates in studies requiring source-specific, diagenetically conservative molecular proxies.

Dinosterol (CAS 58670-63-6) — Product-Specific Quantitative Evidence for Scientific Selection


Comparative Assimilation Resistance in Copepod Grazing — Dinosterol vs. Cholesterol

In a direct head-to-head feeding experiment using the copepod Calanus helgolandicus, 14C-labeled dinosterol exhibited negligible assimilation compared to 14C-labeled cholesterol. Over 62% of cholesterol-derived radioactivity was assimilated into copepod tissues, whereas dinosterol was not assimilated and was quantitatively recovered in fecal pellets [1]. Additional fecal pellet incubation for 19 days under simulated sedimentation conditions revealed no structural alteration of dinosterol, with all lipid-associated radioactivity remaining as intact dinosterol [1].

Marine biogeochemistry Biomarker preservation Zooplankton feeding ecology

Hydrogen Isotope Fractionation During Chromatographic Purification — Quantitative Recovery Requirements

During normal-phase HPLC-MS purification of dinosterol from sedimentary lipid extracts for δD analysis by GC-IRMS, substantial hydrogen isotope fractionation occurs across the chromatographic peak. Smittenberg and Sachs (2007) demonstrated that partial peak collection introduces significant isotopic bias, making complete peak recovery mandatory for accurate paleohydrological reconstruction [1]. The method successfully separated dinosterol from co-eluting plant-derived pentacyclic triterpenoid alcohols and alkyl alcohols, a critical purification step not required for many common sterols.

Stable isotope geochemistry Paleoclimate reconstruction Preparative chromatography

Source Specificity vs. Cross-Taxonomic Occurrence — Dinosterol as Dinoflagellate Biomarker with Documented Exceptions

Dinosterol is widely employed as an unambiguous biomarker for dinoflagellate-derived organic matter; however, Volkman et al. (1993) reported the first identification of dinosterol (or its C-24 epimer) in a laboratory culture of the marine diatom Navicula sp. (CS-46c). In this diatom, dinosterol constituted only 2.0–3.6% of total sterols, compared to its predominance (often >50–90%) in dinoflagellate sterol profiles [1]. The diatom also contained other 4α-methyl sterols including 4α,24-dimethyl-5α-cholest-22E-en-3β-ol (9.7–12.6%) and 4α,24-dimethyl-5α-cholestan-3β-ol (2.0–3.4%) [1].

Organic geochemistry Chemotaxonomy Source apportionment

Chromatographic Resolution Challenges — Dinosterol vs. Co-Eluting 4α-Methyl Sterol Analogs

Dinosterol cannot be reliably separated from its C-24 epimer or structurally similar 4α-methyl sterols using conventional non-polar capillary GC columns. Volkman et al. (1993) explicitly noted that dinosterol and its C-24 epimer are not separable on standard non-polar capillary columns [1]. Furthermore, Atwood et al. (2014) developed two specialized HPLC methods (reversed-phase and normal-phase) specifically to purify dinosterol from other 4α-methyl sterols that co-elute on GC analysis, highlighting the unique purification burden associated with this compound [2].

Analytical chemistry Biomarker purification GC-MS method development

Dinosterol δD as Paleohydrological Proxy — Sedimentary Enrichment vs. Particulate Organic Matter

In stratified tropical freshwater lakes of Cameroon, sedimentary dinosterol δD values were systematically D-enriched by approximately 19‰ to 54‰ compared to dinosterol in particulate organic matter (POM). Schwab et al. (2015) reported that this enrichment correlated with lake water column redox conditions, specifically the redox potential at the oxic-anoxic interface (Eh OAI) [1]. The δD values of dinosterol in both POM and sediment samples correlated with lake water δD values, confirming first-order source water influence, but the substantial sedimentary offset demonstrates that depositional environment effects must be accounted for in paleohydrological reconstructions [1].

Paleoclimate reconstruction Stable isotope geochemistry Tropical limnology

Dinosterol (CAS 58670-63-6) — Validated Research and Industrial Application Scenarios


Paleoceanographic Reconstruction of Dinoflagellate Paleoproductivity

Dinosterol is employed as a quantitative proxy for dinoflagellate contributions to marine sedimentary organic matter across geological timescales. Its resistance to biological alteration during copepod grazing and fecal pellet sedimentation ensures that sediment concentrations reliably reflect dinoflagellate productivity rather than post-depositional diagenetic overprinting [1]. In sediment core studies spanning the last 160 kyr off Cap Blanc, NW Africa, dinosterol mass accumulation rates have been used alongside alkenones (haptophyte proxy), brassicasterol (diatom proxy), and diols to reconstruct phytoplankton community structure changes in response to paleoclimate forcing [2].

Paleohydrological and Paleosalinity Reconstruction via Dinosterol Hydrogen Isotope Ratios

The δD composition of dinosterol serves as a paleohydrological proxy for reconstructing past precipitation-evaporation balance, lake water δD values, and paleosalinity. Dinosterol δD in POM correlates with source water δD values in tropical lake systems, enabling reconstruction of regional hydrological conditions [1]. In marine settings, dinosterol δD has demonstrated sensitivity to salinity variations, supporting its application as a paleosalinity proxy [2]. However, accurate interpretation requires accounting for systematic D-enrichment (19‰ to 54‰) between POM and sedimentary dinosterol that correlates with depositional redox conditions [1].

Petroleum Source Rock Characterization and Oil-Source Correlation

The saturated hydrocarbon derivative dinosterane, formed via diagenetic transformation of dinosterol, serves as a molecular fossil for identifying dinoflagellate contributions to petroleum source rocks. The presence of dinosterane in crude oils and rock extracts is interpreted as definitive evidence for dinoflagellate-derived organic matter input during source rock deposition [1]. This biomarker is particularly valuable in marine-influenced petroleum systems where distinguishing algal organic matter sources informs basin modeling and exploration risk assessment.

Analytical Method Development for Complex Lipid Mixture Purification

Dinosterol serves as a critical target analyte in developing and validating advanced chromatographic purification methods. Due to its co-elution with plant-derived pentacyclic triterpenoids and other 4α-methyl sterols on conventional GC phases, dinosterol purification requires specialized semi-preparative normal-phase HPLC-MS or RP-HPLC protocols [1]. These methods, developed specifically for dinosterol isolation from sedimentary lipid extracts, are applicable to other challenging sterol separations and demonstrate the importance of complete peak recovery to avoid hydrogen isotopic fractionation artifacts during subsequent GC-IRMS analysis [1].

Technical Documentation Hub

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